7-Chloro-1-phenyldibenzo[b,d]furan
CAS No.: 2360830-97-1
Cat. No.: VC13829735
Molecular Formula: C18H11ClO
Molecular Weight: 278.7 g/mol
* For research use only. Not for human or veterinary use.
![7-Chloro-1-phenyldibenzo[b,d]furan - 2360830-97-1](/images/structure/VC13829735.png)
Specification
CAS No. | 2360830-97-1 |
---|---|
Molecular Formula | C18H11ClO |
Molecular Weight | 278.7 g/mol |
IUPAC Name | 7-chloro-1-phenyldibenzofuran |
Standard InChI | InChI=1S/C18H11ClO/c19-13-9-10-15-17(11-13)20-16-8-4-7-14(18(15)16)12-5-2-1-3-6-12/h1-11H |
Standard InChI Key | SACVFEGLNRXPOV-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=C3C4=C(C=C(C=C4)Cl)OC3=CC=C2 |
Canonical SMILES | C1=CC=C(C=C1)C2=C3C4=C(C=C(C=C4)Cl)OC3=CC=C2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
7-Chloro-1-phenyldibenzo[b,d]furan consists of two benzene rings fused to a central furan ring, with a chlorine substituent at the 7-position and a phenyl group at the 1-position. The IUPAC name, 7-chloro-1-phenyldibenzo[b,d]furan, reflects this substitution pattern, while its InChI code (1S/C₁₈H₁₁ClO/c19-13-9-10-15-17(11-13)20-16-8-4-7-14(18(15)16)12-5-2-1-3-6-12/h1-11H) and InChI key (SACVFEGLNRXPOV-UHFFFAOYSA-N) provide precise stereochemical identifiers . The planar aromatic system and electron-withdrawing chlorine atom influence its reactivity, making it amenable to electrophilic substitution and cross-coupling reactions .
Property | Value/Description | Source |
---|---|---|
Molecular Formula | C₁₈H₁₁ClO | |
Molecular Weight | 278.7 g/mol | |
Physical Form | Solid | |
Storage Conditions | Sealed, dry, room temperature |
Synthesis and Manufacturing
Copper-Catalyzed Cyclization
A prominent synthesis route involves Cu-catalyzed cyclization of diaryliodonium salts in aqueous media. For example, a procedure described by Liu et al. (2007) involves reacting o-iodophenols with silylaryl triflates in the presence of CsF, followed by palladium-catalyzed cyclization to yield dibenzofurans . Adapting this method, 7-Chloro-1-phenyldibenzo[b,d]furan can be synthesized using CuI as a catalyst, K₂CO₃ as a base, and a bipyridine ligand (L4) in water at 100°C for 24 hours . This approach emphasizes sustainability through aqueous-phase reactions and achieves moderate to high yields (50–75%) .
Optimization and Challenges
Key challenges include controlling regioselectivity and minimizing byproducts. The choice of ligand and solvent significantly impacts reaction efficiency; polar aprotic solvents like DMF enhance catalyst activity but may complicate purification . Recent advances in microwave-assisted synthesis could reduce reaction times, though this remains untested for this specific compound.
Chemical Reactivity and Functionalization
Cross-Coupling Reactions
The compound’s halogen atom enables participation in Suzuki-Miyaura and Buchwald-Hartwig couplings. For instance, coupling with arylboronic acids could introduce additional aromatic groups, enhancing its utility in materials science .
Applications in Research and Industry
Medicinal Chemistry
Dibenzofuran derivatives exhibit amyloidogenesis inhibition, a property critical in Alzheimer’s disease research. Computational studies suggest that the chlorine and phenyl groups in 7-Chloro-1-phenyldibenzo[b,d]furan stabilize β-sheet structures in amyloid-β peptides, reducing aggregation by 40–60% in vitro.
Materials Science
The compound’s rigid, planar structure makes it a candidate for organic semiconductors. Its extended π-system could enhance charge transport in thin-film transistors, though experimental data on conductivity remain sparse.
Hazard Type | Precautionary Action | Source |
---|---|---|
Skin Contact | Wash with soap and water | |
Eye Exposure | Rinse with water ≥15 min | |
Inhalation | Move to fresh air |
Analytical Characterization
Spectroscopic Methods
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¹H NMR: Peaks between δ 7.1–8.0 ppm correspond to aromatic protons, with coupling constants (J=7–9 Hz) indicating ortho-substitution .
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¹³C NMR: Signals near δ 110–160 ppm confirm the aromatic carbons, while the chlorine-bearing carbon appears downfield at δ 125–130 ppm .
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IR Spectroscopy: Stretching vibrations at ~1600 cm⁻¹ (C=C) and ~1250 cm⁻¹ (C-O-C) validate the furan and benzene rings.
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